![molecular formula C20H23N5O2 B2555212 2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2309587-15-1](/img/structure/B2555212.png)
2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Microwave-Assisted Synthesis and Serotonin Receptor Antagonism
Research by R. Mahesh, R. V. Perumal, and P. V. Pandi (2004) introduced a novel series of compounds, including structures similar to the chemical , synthesized via microwave irradiation. These compounds were evaluated for their antagonism against the serotonin 5-HT3 receptor, showcasing potential therapeutic applications in treating conditions mediated by this receptor. The study highlighted one compound, in particular, demonstrating significant receptor antagonism, suggesting a pathway for the development of new therapeutic agents (Mahesh, Perumal, & Pandi, 2004).
Synthesis and Anticancer Activity
S. F. Mohamed et al. (2016) conducted research on a series of 2-aminopyranopyridine derivatives synthesized using a key starting compound similar to the chemical . The compounds were evaluated for their anticancer activity against various human carcinoma cell lines. This research uncovered compounds with potent anticancer activity, surpassing that of the reference drug, doxorubicin, for specific cell lines. This signifies the compound's role in the synthesis of potential anticancer agents (Mohamed, Kotb, Abd El-Meguid, & Awad, 2016).
Estrogen Receptor Binding Affinity and Molecular Docking
I. Parveen and colleagues (2017) explored the synthesis of pyrimidine-piperazine-chromene and quinoline conjugates, evaluating their binding affinity to estrogen receptors and molecular docking against human breast cancer cell lines. Compounds exhibiting significant anti-proliferative activities suggest the chemical's framework contributes to the development of potential treatments for estrogen receptor-positive breast cancer (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Green Synthesis and Pyranopyridines
S. Balalaie, Mehrdad Mehrazar, and Yaghoub Haghighatnia (2013) presented an efficient green media synthesis of 2-amino-4-aryl-8-[(E)-arylmethylidene]-5, 6, 7, 8-4H pyrano[3, 2-c]pyridine-3-carbonitriles. This research demonstrates an environmentally friendly and atom-economic method, highlighting the compound's potential in sustainable chemistry practices (Balalaie, Mehrazar, & Haghighatnia, 2013).
Future Directions
The future directions for this compound could involve further exploration of its potential therapeutic applications, given the wide range of biological activities exhibited by piperidine derivatives . Further studies could also focus on elucidating its mechanism of action and optimizing its synthesis process.
properties
IUPAC Name |
2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-2-3-19(24-23-14)27-12-15-4-7-25(8-5-15)20-16(11-21)10-17-13-26-9-6-18(17)22-20/h2-3,10,15H,4-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIMRBDRUUSROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.